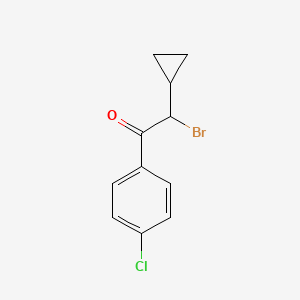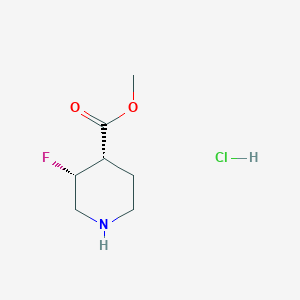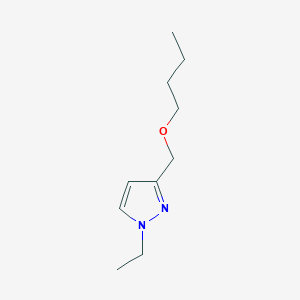
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in a variety of B-cell malignancies.
Scientific Research Applications
Quadruple Hydrogen Bonding of Ureidopyrimidinones
Ureidopyrimidinones demonstrate strong dimerization through quadruple hydrogen bonding, showcasing significant stability in both solid states and solutions. This property makes them valuable building blocks for supramolecular chemistry, contributing to the development of novel materials and molecular devices. The dimerization process facilitates the formation of complex structures, highlighting their potential in creating sophisticated chemical architectures (Beijer et al., 1998).
Unfolding and Complexation of Heterocyclic Ureas
The study of heterocyclic ureas has revealed their ability to unfold and form multiply hydrogen-bonded complexes at high concentrations. This behavior is instrumental in understanding the fundamental mechanisms of molecular self-assembly and the design of foldamers that can mimic biological processes. Such insights are crucial for developing new materials with specific, programmable properties (Corbin et al., 2001).
Nonlinear Optical Properties of Pyrimidine Derivatives
Pyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) and medicine, underlining the versatility of these compounds in high-tech applications. The exploration of thiopyrimidine derivatives, in particular, emphasizes the role of pyrimidine rings in enhancing NLO properties, offering potential advancements in optoelectronic devices (Hussain et al., 2020).
Antibacterial Applications of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has demonstrated significant antibacterial activity. This research opens pathways for the development of novel antibacterial agents, addressing the need for more effective treatments against resistant bacterial strains (Azab et al., 2013).
Electron Transfer Across Hydrogen Bonds
Research on ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes sheds light on electron transfer mechanisms across multiple hydrogen bonds. This study contributes to a deeper understanding of the molecular basis of conductivity and the design of molecular electronic devices, offering insights into the creation of more efficient energy transfer systems (Pichlmaier et al., 2009).
properties
IUPAC Name |
1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-15-9-5-6-10-16(15)22-19(25)23-17-13(2)20-18(21-14(17)3)24-11-7-8-12-24/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDHPMJKCABNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689199.png)
![ethyl 8-bromo-2,3-dimethyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B2689200.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689207.png)
![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide](/img/structure/B2689212.png)
![2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2689213.png)
![N-(2-chlorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2689215.png)
![N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide](/img/structure/B2689220.png)
![Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+](/img/structure/B2689221.png)